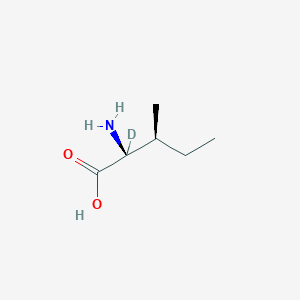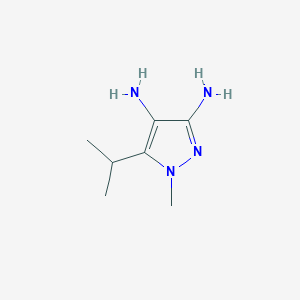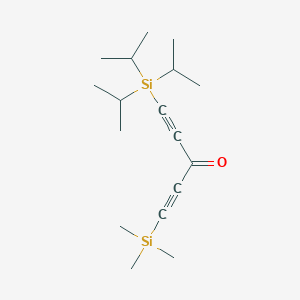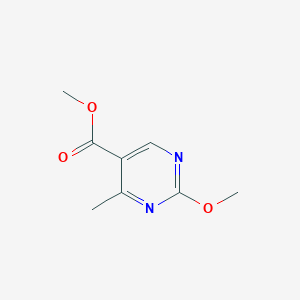
(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid” belongs to a class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom next to the carboxylate group (alpha carbon).
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine involves a three-step sequence starting with the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via highly diastereoselective tandem aza-Michael addition .
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the structural integrity and conformation of the compound. For example, the molecular formula of a similar compound, (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid, is C9H8Br2O2 .
Chemical Reactions Analysis
Chemical reactions involving similar compounds can be complex. For example, the chemical behavior of structurally similar oxirane-carboxylate derivatives has been studied, highlighting the significance of substituents and chain length on chemical reactivity and biological activity .
Physical And Chemical Properties Analysis
The physical properties of similar compounds, including their crystalline structure and thermal behavior, are crucial for their application in material science.
Safety And Hazards
Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. For example, the safety data sheet for a similar compound, (2S,3S)-(-)-TARTRANILIC ACID, provides information on its potential hazards, first-aid measures, firefighting measures, and accidental release measures .
Future Directions
The future directions in the study of similar compounds often involve exploring their potential applications in treating various diseases. For example, pyroglutamic acid derivatives have shown promising results in treating neurodegenerative diseases such as Alzheimer’s, Huntington’s, and Parkinson’s disease .
properties
IUPAC Name |
(2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-XIEIMECNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]([C@@H](C)CC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)








